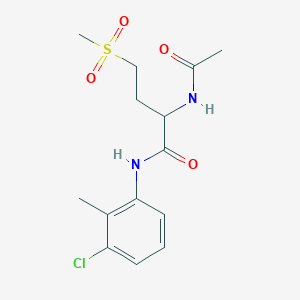![molecular formula C21H17FN2O4S2 B2376803 2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide CAS No. 923503-53-1](/img/structure/B2376803.png)
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN2O4S2 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Antimicrobial and Antifungal Activity
Sulfide and sulfone derivatives of similar structural analogs have been synthesized and evaluated for their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. These studies indicate the potential of such compounds in developing new antimicrobial agents (Badiger et al., 2013).
Anti-inflammatory Properties
Thiazolopyrimidine derivatives, structurally similar to the compound , have shown significant anti-inflammatory and antinociceptive activities. This suggests a potential application in creating new treatments for inflammation-related disorders (Selvam et al., 2012).
Material Science and Organic Chemistry
Photovoltaic Efficiency Modeling
Benzothiazolinone acetamide analogs have been investigated for their photochemical and thermochemical properties to assess their suitability as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and potential for use in photovoltaic cells, highlighting their role in renewable energy research (Mary et al., 2020).
Synthetic Organic Chemistry
The compound's structural framework is of interest in synthetic organic chemistry for exploring novel synthetic routes and reactions. For instance, fluoroalkylative aryl migration studies involving benzo[d]thiazol-2-yl sulfones demonstrate advanced methodologies in organic synthesis, potentially applicable to the synthesis and functionalization of the compound (He et al., 2015).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S2/c1-30(26,27)17-8-9-18-19(12-17)29-21(23-18)24(13-16-3-2-10-28-16)20(25)11-14-4-6-15(22)7-5-14/h2-10,12H,11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFWLAAJFRLJJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CO3)C(=O)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4,5-dimethoxy-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide](/img/structure/B2376721.png)

![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid](/img/structure/B2376728.png)

![N-[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2376730.png)
![8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2376732.png)
![2-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2376734.png)

![7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2376740.png)
![5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2376741.png)
![Methyl 4-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2376742.png)
![N-(3-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2376743.png)